![molecular formula C7H9N7O2 B2943830 methyl N-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate CAS No. 941945-58-0](/img/structure/B2943830.png)

methyl N-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl N-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTM or MTM-C and is a white crystalline powder.

Applications De Recherche Scientifique

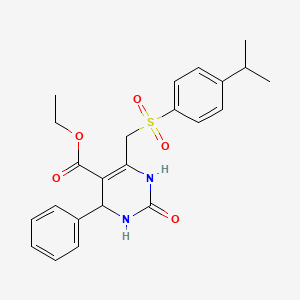

Antimycobacterial and Antibacterial Compounds

Structural, vibrational, and quantum chemical analyses of novel compounds, including those related to pyrimidine derivatives, have shown promising antimycobacterial activity. For example, the study by Piotr M Wojciechowski and Paulina Płoszaj (2020) on antimycobacterial compounds has revealed that specific pyrimidine derivatives exhibit significant activity against Mycobacterium fortuitum, suggesting potential for development into new antimycobacterial agents (Wojciechowski & Płoszaj, 2020). Another study by S. Lahmidi et al. (2019) focused on the synthesis and antibacterial activity of a novel pyrimidine derivative, highlighting its effectiveness against various bacterial strains (Lahmidi et al., 2019).

Synthesis Techniques

Research on synthesis methods offers insights into the creation of complex pyrimidine derivatives. For instance, A. Baklykov et al. (2019) presented a method for synthesizing 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the production of the antiviral drug Triazid®, using supercritical carbon dioxide, demonstrating an environmentally friendly and efficient synthesis approach (Baklykov et al., 2019).

Heterocyclic Compound Development

The development of heterocyclic compounds with potential pharmacological applications is a significant area of research. Studies such as the one by R. Toplak et al. (1999) on the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in synthesizing various pyrimidinones underline the versatility of pyrimidine derivatives in medicinal chemistry (Toplak et al., 1999).

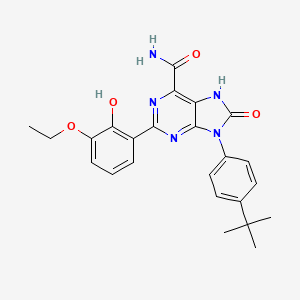

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase and the progression through S phase .

Mode of Action

The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing the enzyme from phosphorylating its substrates. This inhibits the progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for the phosphorylation of several proteins that are necessary for DNA replication and cell division. By inhibiting CDK2, the compound prevents these proteins from being activated, thereby halting the cell cycle .

Pharmacokinetics

Similar compounds have shown significant inhibitory activity with ic50 values in the nanomolar range , suggesting that they may have good bioavailability and potency.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation . By halting the cell cycle, the compound prevents cells from dividing and proliferating. This has been shown to have cytotoxic effects on various cancer cell lines, including MCF-7 and HCT-116 .

Propriétés

IUPAC Name |

methyl N-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N7O2/c1-14-6-4(10-13-14)5(8-3-9-6)11-12-7(15)16-2/h3H,1-2H3,(H,12,15)(H,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPNAIHVCDQHOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2N=N1)NNC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2943747.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2943748.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2943752.png)

![Ethyl 1-[(2-butoxy-4,5-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2943761.png)

![N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2943762.png)

![2-[8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2943765.png)

![2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2943766.png)

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2943768.png)

![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2943769.png)